3-(Piperidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine
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Overview
Description
3-(Piperidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine is a complex organic compound that features a pyridazine core substituted with piperidinyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Piperidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound shares a similar piperazinyl group but has a different core structure.
1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: This compound has a similar piperidinyl group but a different core and additional functional groups
Uniqueness
The uniqueness of 3-(Piperidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H31N5O2S |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
3-piperidin-1-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C22H31N5O2S/c1-17-15-19(3)20(16-18(17)2)30(28,29)27-13-11-26(12-14-27)22-8-7-21(23-24-22)25-9-5-4-6-10-25/h7-8,15-16H,4-6,9-14H2,1-3H3 |
InChI Key |
RXYXVTTYZRKPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4)C |
Origin of Product |
United States |
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